Cas no 29848-57-5 (p-Nitrobenzal Difluoride)

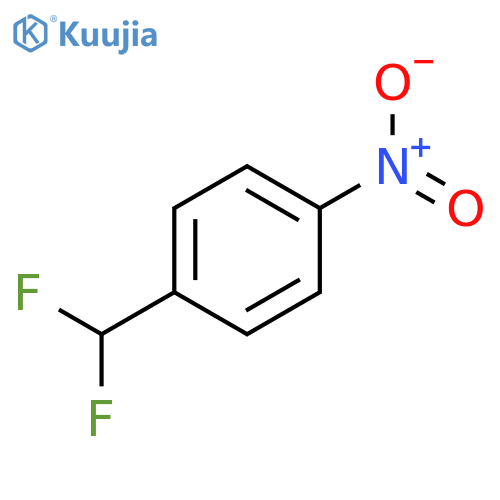

p-Nitrobenzal Difluoride structure

商品名:p-Nitrobenzal Difluoride

p-Nitrobenzal Difluoride 化学的及び物理的性質

名前と識別子

-

- 1-(Difluoromethyl)-4-nitrobenzene

- 1-(Difluoromethyl)-4-nitro-benzene

- 1-nitro-4-(difluoromethyl)benzene

- 4-(difluoromethyl)nitrobenzene

- 4-nitrobenzylidene fluoride

- AC1LD0OT

- ANW-56128

- CTK4G3906

- p-Difluormethyl-nitrobenzol

- p-Nitrobenzal difluoride

- p-Nitrobenzal fluoride

- SureCN463611

- 4-nitrobenzylidenefluoride

- 4-Difluoromethyl-1-nitrobenzene

- 1-Difluoromethyl-4-nitro-benzene

- STL555815

- BBL102016

- benzene, 1-(difluoromethyl)-4-nitro-

- ST2408608

- 1-(Difluoromethyl)-4-nitro-benzene, AldrichCPR

- Z1272672330

- InChI=

- p-Nitrobenzal Difluoride

-

- MDL: MFCD16659620

- インチ: 1S/C7H5F2NO2/c8-7(9)5-1-3-6(4-2-5)10(11)12/h1-4,7H

- InChIKey: RMHPWPAKPAVHTB-UHFFFAOYSA-N

- ほほえんだ: FC([H])(C1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-])F

計算された属性

- せいみつぶんしりょう: 173.02885

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 161

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 45.8

じっけんとくせい

- 密度みつど: 1.339

- ふってん: 241 ºC

- フラッシュポイント: 112 ºC

- 屈折率: 1.5075

- PSA: 43.14

p-Nitrobenzal Difluoride セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature(BD160141)

- 危険レベル:IRRITANT-HARMFUL

p-Nitrobenzal Difluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 062906-5g |

1-(Difluoromethyl)-4-nitro-benzene |

29848-57-5 | 98% | 5g |

$155.00 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1139422-25g |

1-(Difluoromethyl)-4-nitrobenzene |

29848-57-5 | 98% | 25g |

¥1937.00 | 2024-08-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AD391-1g |

p-Nitrobenzal Difluoride |

29848-57-5 | 95% | 1g |

255.0CNY | 2021-07-10 | |

| Ambeed | A158247-25g |

1-(Difluoromethyl)-4-nitrobenzene |

29848-57-5 | 95% | 25g |

$231.0 | 2025-02-25 | |

| Enamine | EN300-94407-0.1g |

1-(difluoromethyl)-4-nitrobenzene |

29848-57-5 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| Apollo Scientific | PC57047-5g |

4-Nitrobenzal fluoride |

29848-57-5 | 5g |

£185.00 | 2025-02-21 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD160141-1g |

1-(Difluoromethyl)-4-nitrobenzene |

29848-57-5 | 95% | 1g |

¥197.0 | 2022-03-01 | |

| eNovation Chemicals LLC | D657808-1g |

1-(difluoromethyl)-4-nitrobenzene |

29848-57-5 | 95% | 1g |

$315 | 2024-05-24 | |

| Alichem | A199003387-250mg |

1-(Difluoromethyl)-4-nitrobenzene |

29848-57-5 | 98% | 250mg |

$659.60 | 2023-09-02 | |

| Ambeed | A158247-100g |

1-(Difluoromethyl)-4-nitrobenzene |

29848-57-5 | 95% | 100g |

$923.0 | 2025-02-25 |

p-Nitrobenzal Difluoride 関連文献

-

Hari R. Khatri,Changho Han,Reem A. Alkhodier,Amna T. Adam,Baharul Islam,David A. Colby Chem. Commun. 2022 58 5490

29848-57-5 (p-Nitrobenzal Difluoride) 関連製品

- 328-75-6(3,5-Bis(Trifluoromethyl)nitrobenzene)

- 401-94-5(3-Nitro-5-(trifluoromethyl)aniline)

- 96783-80-1(1-Methyl-3-nitro-5-(trifluoromethyl)benzene)

- 402-54-0(1-Nitro-4-(trifluoromethyl)benzene)

- 403-25-8(α,α-Difluoro-3-nitrotoluene)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:29848-57-5)p-Nitrobenzal Difluoride

清らかである:99%/99%

はかる:25g/100g

価格 ($):278.0/834.0